MK-571 Methyl Ester

Vue d'ensemble

Description

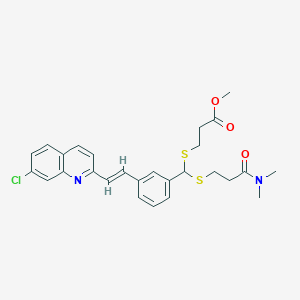

MK-571 Methyl Ester, also known as methyl (E)-3-(((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoate, is a chemical compound with the molecular formula C27H29ClN2O3S2 and a molecular weight of 529.11 g/mol . It is a derivative of MK-571, a well-known leukotriene D4 receptor antagonist and multidrug resistance protein 1 inhibitor .

Méthodes De Préparation

The synthesis of MK-571 Methyl Ester involves several stepsThe final step involves esterification to form the methyl ester . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid (MK-571 acid) and methanol:

-

Conditions :

-

Catalysts : Polymer-supported triphenylphosphine with 2,4,6-trichloro-1,3,5-triazine accelerates hydrolysis under sonication .

Transesterification

The methyl ester reacts with alcohols in the presence of catalysts to form alternative esters:

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sc(OTf) | Boiling alcohols, 12–24 hrs | 75–90 | |

| Pd/charcoal + Bi/Te | Aerobic, toluene, 120°C, 18 hrs | 60–85 |

This reaction is critical for modifying ester side chains in drug development .

Amidation

MK-571 methyl ester participates in catalytic amidations with primary or secondary amines to form amides:

-

Catalysts :

| Amine Type | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Aliphatic primary | Mn(III)/Fe(II) | 1–7 hrs | 70–92 | |

| Aromatic | TAP | 24–48 hrs | 65–88 |

Nucleophilic Substitutions

The sulfur atoms in the thiomethyl groups may undergo oxidation or nucleophilic displacement, though direct experimental data on this compound is limited. Analogous compounds show:

-

Oxidation : Conversion to sulfoxides or sulfones with HO or mCPBA.

-

Alkylation : Reaction with alkyl halides to form sulfonium salts .

Metathesis

While not directly reported for this compound, self-metathesis of unsaturated methyl esters (e.g., methyl oleate) produces α,ω-diesters via ruthenium catalysts:

| Catalyst | Temperature | Product Yield (%) | Reference |

|---|---|---|---|

| Grubbs II | 40°C | 85–90 | |

| Hoveyda-Grubbs | 60°C | 78–82 |

Biochemical Interactions

Though not classical reactions, this compound’s biological activity involves non-covalent interactions:

Applications De Recherche Scientifique

Antiviral Activity Against Hepatitis C Virus (HCV)

MK-571 has demonstrated significant antiviral properties, particularly against the Hepatitis C virus (HCV). Research indicates that MK-571 inhibits HCV replication in a dose-dependent manner. In studies involving Huh7.5 cells harboring a subgenomic genotype 1b replicon, MK-571 treatment resulted in a substantial reduction of HCV RNA levels.

- Key Findings:

- A 50% effective concentration (EC50) of MK-571 was found to be approximately 9 μM.

- The maximum reduction in HCV RNA levels reached about 11-fold at higher concentrations (up to 50 μM) .

- The antiviral effect was linked more closely to its action as a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist rather than MRP inhibition .

Inhibition of Multidrug Resistance Proteins

MK-571 is widely utilized as a tool compound to study the role of MRPs in drug transport and efflux mechanisms. It has been shown to inhibit MRP2, which is crucial for the cellular efflux of various drugs and xenobiotics.

- Research Insights:

- MK-571 significantly reduced the efflux of flavonoid conjugates from Caco-2 cells, indicating its role in modulating drug absorption and metabolism .

- Studies revealed that MK-571 not only inhibits MRP2 but also affects phase-2 conjugation processes, thereby impacting the bioavailability of flavonoids .

Effects on Immune Cell Migration

MK-571 has been shown to influence the migration of immune cells, particularly dendritic cells (DCs) and T cells. By inhibiting MRP1, MK-571 affects the transport of leukotrienes, which are critical mediators in immune responses.

- Experimental Observations:

- In human skin explants treated with MK-571, there was a notable decrease in the emigration of DCs and T cells into the culture medium, suggesting that MK-571 can modulate immune cell trafficking .

- The inhibition was concentration-dependent, providing insights into its potential therapeutic applications in inflammatory diseases .

Modulation of Cellular cAMP Levels

MK-571 has been implicated in studies examining intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). By inhibiting MRPs, MK-571 can affect cAMP efflux from cells.

- Research Findings:

Potential Applications in Cancer Therapy

Given its ability to inhibit multidrug resistance proteins, MK-571 is being explored for its potential role in enhancing the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells.

- Case Study Insights:

Data Summary Table

Mécanisme D'action

MK-571 Methyl Ester exerts its effects primarily by antagonizing the leukotriene D4 receptor and inhibiting multidrug resistance protein 1 . This leads to reduced leukotriene-mediated inflammation and decreased efflux of chemotherapeutic agents from cancer cells, enhancing their efficacy . The molecular targets include the leukotriene D4 receptor and multidrug resistance protein 1, with pathways involving cyclic nucleotide signaling and inflammatory mediators .

Comparaison Avec Des Composés Similaires

Similar compounds to MK-571 Methyl Ester include:

Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.

Montelukast: A leukotriene receptor antagonist commonly prescribed for asthma and allergic rhinitis.

Cinalukast: A leukotriene receptor antagonist with similar applications.

This compound is unique due to its dual action as a leukotriene receptor antagonist and multidrug resistance protein 1 inhibitor, making it a valuable tool in both inflammation and cancer research .

Activité Biologique

MK-571 Methyl Ester, commonly referred to as MK-571, is a potent compound primarily recognized for its role as an inverse agonist of the cysteinyl leukotriene receptor 1 (CysLT1). This article delves into the biological activity of MK-571, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties:

- Chemical Name: 3-[[[3-[(1 E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid

- Molecular Weight: 515.09 g/mol

- Solubility: Soluble in DMSO (maximum concentration: 100 mM) .

Mechanism of Action:

MK-571 acts as a CysLT1 receptor inverse agonist with an effective concentration (EC50) of approximately 1.3 nM. It antagonizes LTD4-induced contractions in guinea pig trachea and ileum, demonstrating significant pharmacological activity in respiratory and gastrointestinal systems . Additionally, MK-571 inhibits multidrug resistance protein 1 (MRP1), enhancing the effectiveness of cytotoxic agents against malignant cells .

Biological Effects

1. Inhibition of Leukotriene Mediated Responses:

MK-571 effectively reduces the contraction induced by leukotrienes in various tissues, which is crucial for managing conditions like asthma and allergic responses. The pA2 values for antagonizing LTD4 are reported as 9.4 and 10.5 for guinea pig trachea and ileum, respectively .

2. Modulation of Drug Resistance:

As an MRP1 inhibitor, MK-571 has been shown to augment the effects of chemotherapeutic agents on cancer cells by preventing the efflux of drugs from these cells. This property has significant implications for cancer treatment strategies .

3. Impact on Flavonoid Conjugation:

Research indicates that MK-571 inhibits phase-2 conjugation processes in enterocytes, affecting the metabolism of flavonoids such as kaempferol and quercetin. This inhibition leads to increased intracellular concentrations of flavonoid aglycones and reduced efflux of their conjugates from Caco-2 cells .

Case Studies and Research Findings

Case Study: Uveal Melanoma Treatment

A study investigated the effects of MK-571 on uveal melanoma (UM) cell lines. The results showed that MK-571 treatment led to:

- Reduced Cell Viability: A dose-dependent decrease in cell proliferation was observed.

- Induction of Apoptosis: Treatment with MK-571 at concentrations of 75 μM resulted in significant apoptotic cell death, while higher concentrations (100 μM) induced necrosis .

| Concentration (μM) | Cell Viability (%) | Apoptosis Induction |

|---|---|---|

| 25 | ~90 | No |

| 50 | ~75 | Minimal |

| 75 | ~50 | High |

| 100 | ~30 | Very High |

Research Findings on Inflammation

MK-571 has been implicated in enhancing interleukin-6 production in activated human monocytic cells, suggesting a potential role in inflammatory responses . This finding indicates that while MK-571 may inhibit certain pathways, it can also modulate immune responses.

Propriétés

IUPAC Name |

methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJDBNVYDOBYMF-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437373 | |

| Record name | MK-571 Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120443-15-4 | |

| Record name | MK-571 Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.